5-(2-Cyclohexenyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyclohex-2-en-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-4-9(5-3-1)10-6-11-8-12-7-10/h2,4,6-9H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFVAAYTQXDLJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305128 | |
| Record name | 5-(2-Cyclohexen-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187163-20-7 | |
| Record name | 5-(2-Cyclohexen-1-yl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Cyclohexen-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 5 2 Cyclohexenyl Pyrimidine Systems
Influence of the Cyclohexenyl Moiety on Pyrimidine (B1678525) Core Reactivity
The presence of the cyclohexenyl group at the C5 position significantly modulates the electronic and steric environment of the pyrimidine core, thereby influencing its reactivity towards various reagents.
The stereochemistry of the cyclohexenyl ring is also a critical factor. The substituent is not planar, and its specific three-dimensional orientation can create significant steric hindrance around the C5 and adjacent C4/C6 positions of the pyrimidine ring. This steric bulk can direct incoming reagents to less hindered positions or slow down reactions that require attack at a sterically congested site.
Different conformations can expose or shield different faces of the pyrimidine ring, thereby influencing the regioselectivity of reactions. For example, a conformation that places the bulk of the cyclohexenyl ring over one face of the pyrimidine would favor attack by reagents from the opposite, less hindered face. The energy barriers between these conformations and their relative populations at a given temperature will ultimately determine the dominant reaction pathways. nih.gov The cyclohexene (B86901) ring itself is known to form hydrophobic interactions in biological systems, which can influence how the molecule orients itself within an active site. nih.gov
Electrophilic and Nucleophilic Reactivity of the Pyrimidine Ring
Like other diazines, the pyrimidine ring is characterized by a general deactivation towards electrophilic attack and an activation towards nucleophilic attack due to the electron-withdrawing nature of its two nitrogen atoms. bhu.ac.inuoanbar.edu.iq
The C5 position of the pyrimidine ring is the most electron-rich carbon atom and thus the most likely site for electrophilic aromatic substitution. researchgate.net However, the pyrimidine ring system as a whole is π-deficient, making electrophilic substitution generally difficult compared to benzene. bhu.ac.in Such reactions usually require harsh conditions or the presence of strong electron-donating (activating) groups on the ring. researchgate.net In the case of 5-(2-Cyclohexenyl)pyrimidine, the cyclohexenyl group is not a strong activating group. Therefore, direct electrophilic substitution on the C5 carbon of the pyrimidine ring is expected to be challenging.
However, the C5 position is a common site for introducing various functional groups through methods other than direct electrophilic substitution, such as through coupling reactions. The introduction of reactive groups at the C5 position has been explored for applications in bioconjugation and the development of biological probes. nih.govacs.org Reactions involving the substituent itself, rather than the pyrimidine C5 carbon, are more probable.
The C2, C4, and C6 positions of the pyrimidine ring are significantly electron-deficient due to their proximity to the ring nitrogen atoms. researchgate.net This makes them highly susceptible to nucleophilic attack. uoanbar.edu.iq Leaving groups located at these positions can be readily displaced by a wide range of nucleophiles. bhu.ac.in While the parent this compound does not have obvious leaving groups at these positions, derivatives could be synthesized to exploit this reactivity. For example, chlorinated or sulfonylated pyrimidines are common intermediates for introducing amino or other nucleophilic groups at the C2, C4, and C6 positions. bhu.ac.inbeilstein-journals.org
The relative reactivity of these positions towards nucleophiles is generally C4/C6 > C2. Nucleophilic substitution reactions at the C4 and C6 positions are well-documented for a variety of pyrimidine systems. nih.gov The cyclohexenyl group at C5 would likely exert some steric influence on reactions at the adjacent C4 and C6 positions.
| Position | Electronic Character | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |
|---|---|---|---|
| C2 | Electron-deficient | Very low | High (with leaving group) |
| C4/C6 | Electron-deficient | Very low | Very High (with leaving group) |
| C5 | Relatively electron-rich | Low (highest on ring, but requires activation) | Very low |
Cycloaddition Reactions Involving the Cyclohexenyl System
The alkene functionality within the cyclohexenyl moiety provides a reactive site for various cycloaddition reactions, a pathway not available to the aromatic pyrimidine core. These reactions allow for the construction of more complex, polycyclic structures fused to the pyrimidine system. The introduction of diene systems at the C5 position of pyrimidines has been explored for use in cycloaddition reactions. acs.org
The double bond of the cyclohexenyl group can act as a dienophile in [4+2] Diels-Alder reactions or as a component in [2+2] photocycloaddition reactions. acs.org For instance, reaction with a suitable diene could yield a tricyclic system where a new six-membered ring is fused to the cyclohexenyl moiety. The stereochemistry of the existing ring would influence the stereochemical outcome of the cycloaddition. Similarly, photochemical [2+2] cycloaddition with another alkene could be used to form a cyclobutane (B1203170) ring, leading to bicyclo[4.2.0]octane systems fused at the original double bond. acs.org
| Reaction Type | Reactant | Potential Product Feature |
|---|---|---|
| [4+2] Diels-Alder | Diene (e.g., Butadiene) | Fused bicyclic system (new 6-membered ring) |
| [2+2] Photocycloaddition | Alkene (e.g., Ethylene) | Fused cyclobutane ring |
| Epoxidation | Peroxy acid (e.g., m-CPBA) | Epoxide (oxirane) ring |
| Dihydroxylation | OsO4 or KMnO4 | cis-Diol |
Other reactions typical of alkenes, such as epoxidation, dihydroxylation, and ozonolysis, could also be employed to further functionalize the cyclohexenyl portion of the molecule, adding diverse chemical handles while leaving the pyrimidine core intact.
Heteroannulation and Fused Ring Formation
The presence of the cyclohexenyl group on the pyrimidine ring provides a scaffold for intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. The regioselectivity of these reactions is often dictated by the nature of the reagents and reaction conditions employed.
Research has demonstrated that derivatives of this compound can undergo regioselective heterocyclization to yield fused tricyclic systems. Specifically, the reaction of 5-(cyclohex-2-enyl)-1,3-dimethyl-6-hydroxyuracil with bromine or meta-chloroperoxybenzoic acid (m-CPBA) exclusively affords fused tricyclic heterocycles. This process involves the electrophilic addition to the cyclohexenyl double bond, followed by intramolecular cyclization involving the hydroxyl group on the pyrimidine ring.
The reaction with bromine in chloroform (B151607) at low temperatures (0–5°C) results in the formation of 6-bromo-1,3-dimethylhexahydrobenzofuro[3,2-d]pyrimidine-2,4-dione in good yield. Similarly, treatment with pyridine (B92270) hydrobromide perbromide or hexamethylenetetramine hydrotribromide in methylene (B1212753) chloride also yields the same fused product, often with shorter reaction times. Furthermore, cyclization can be achieved using bis-benzonitrile palladium(II) chloride in the presence of a base, leading to the formation of 1,3-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-d]pyrimidine-2,4-dione.
| Reagent | Product | Yield |
|---|---|---|
| Bromine (in Chloroform) | 6-Bromo-1,3-dimethylhexahydrobenzofuro[3,2-d]pyrimidine-2,4-dione | 80% |
| m-CPBA | Fused Tricyclic Heterocycle | Data not available |
| Pyridine Hydrobromide Perbromide | 6-Bromo-1,3-dimethylhexahydrobenzofuro[3,2-d]pyrimidine-2,4-dione | 90% |
| Hexamethylenetetramine Hydrotribromide | 6-Bromo-1,3-dimethylhexahydrobenzofuro[3,2-d]pyrimidine-2,4-dione | 90% |
| Bis-benzonitrile Palladium(II) Chloride | 1,3-Dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-d]pyrimidine-2,4-dione | 82% |
In contrast to the formation of fused systems, the use of different reagents can direct the heterocyclization of 5-(cyclohex-2-enyl)-1,3-dimethyl-6-hydroxyuracil towards the formation of bridged tricyclic heterocycles. Treatment of this substrate with N-iodosuccinimide (NIS) in acetonitrile (B52724) or with concentrated sulfuric acid at low temperatures leads to the exclusive formation of bridged structures. This outcome suggests a different mechanistic pathway, likely involving a distinct conformational arrangement of the cyclohexenyl ring during the intramolecular cyclization.
Interestingly, when 5-(cyclohex-2-enyl)-1,3-dimethyl-6-hydroxyuracil is treated with hexamine hydrotribromide or pyridine hydrotribromide, a mixture of both bridged and fused tricyclic heterocycles is obtained. This indicates that under these conditions, the reaction can proceed through competing cyclization pathways.
| Reagent | Product Type |
|---|---|
| N-Iodosuccinimide (in Acetonitrile) | Bridged Tricyclic Heterocycle |
| Concentrated H2SO4 | Bridged Tricyclic Heterocycle |
| Hexamine Hydrotribromide | Mixture of Bridged and Fused Tricyclic Heterocycles |
| Pyridine Hydrotribromide | Mixture of Bridged and Fused Tricyclic Heterocycles |
Oxidative and Reductive Transformations of this compound Derivatives
Detailed research findings specifically focusing on the oxidative and reductive transformations of the this compound framework are not extensively documented in the reviewed scientific literature. However, the chemical nature of the constituent moieties—the pyrimidine ring and the cyclohexene ring—suggests potential pathways for such transformations.
Oxidative Transformations: The cyclohexenyl double bond is susceptible to oxidation. General reactions for cyclohexene derivatives include epoxidation to form an epoxide ring, or allylic oxidation to yield 2-cyclohexen-1-one (B156087) and 2-cyclohexen-1-ol. The pyrimidine ring itself can also undergo oxidation, for instance, to form N-oxides, although this is less common for the pyrimidine core itself compared to other nitrogen-containing heterocycles. The presence of substituents on the pyrimidine ring can significantly influence the outcome of oxidative reactions.
Reductive Transformations: The most anticipated reductive transformation for a this compound derivative would be the catalytic hydrogenation of the cyclohexenyl double bond to yield the corresponding 5-cyclohexylpyrimidine. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. Such a reduction would result in a saturated cycloalkane ring attached to the pyrimidine core, altering the steric and electronic properties of the molecule. The pyrimidine ring itself is generally resistant to reduction under standard catalytic hydrogenation conditions used for alkenes.
Derivatization Strategies and Molecular Diversification of 5 2 Cyclohexenyl Pyrimidine
Substitution Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring is an electron-deficient heterocycle, which dictates its reactivity. The carbon atoms at positions 2, 4, and 6 are particularly electrophilic and thus susceptible to nucleophilic attack. Conversely, the C5 position is more electron-rich, making it a target for electrophilic substitution. However, since the C5 position in the parent molecule is already substituted with the cyclohexenyl group, derivatization strategies primarily focus on the C2 and C4/C6 positions.
Selective Functionalization at C2, C4, and C5 Positions
Selective functionalization of the pyrimidine ring is key to building molecular complexity. The inherent electronic properties of the ring allow for regioselective reactions.
C2 and C4 Positions: These positions are electronically deficient and are primary sites for nucleophilic aromatic substitution (SNAr). For these reactions to proceed efficiently, a good leaving group, such as a halogen (e.g., chloro, bromo) or a tosylate, must first be installed. Once activated, these positions can react with a wide array of nucleophiles. For example, treatment with various primary or secondary amines leads to the corresponding aminopyrimidines, a common motif in pharmacologically active compounds. acs.org Similarly, reaction with alkoxides or thiolates can introduce ether or thioether linkages, respectively. Frontier molecular orbital theory suggests that the C4 position is generally more reactive towards nucleophiles than the C2 position. stackexchange.com Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Hiyama couplings, provide powerful methods for forming new carbon-carbon bonds at these positions, allowing for the introduction of aryl, heteroaryl, or alkenyl groups. semanticscholar.orgresearchgate.netacs.org
C5 Position: While the C5 position is already occupied, directed ortho-metalation strategies can potentially functionalize the pyrimidine ring adjacent to the existing substituent. Using strong, non-nucleophilic bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can deprotonate an available C-H bond, creating a nucleophilic center that can then react with various electrophiles. researchgate.net However, the primary route for diversification at C5 involves modifications of the pre-existing cyclohexenyl ring.
| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group |
|---|---|---|---|
| C2, C4 | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates (requires pre-installed leaving group) | -NR2, -OR, -SR |
| C2, C4 | Suzuki Coupling | Aryl/Vinyl boronic acids, Pd catalyst, Base | -Aryl, -Vinyl |
| C2, C4 | Hiyama Coupling | Organosilanes, Pd catalyst, Activator (e.g., TBAF) semanticscholar.org | -Aryl, -Alkenyl |
| C4/C6 | Directed Metalation-Substitution | 1) Strong base (e.g., LiTMP) 2) Electrophile (e.g., I2, R-CHO) | -I, -CH(OH)R |
Modifications and Functionalization of the Cyclohexenyl Ring
The cyclohexenyl moiety offers a complementary site for diversification, primarily through reactions involving its carbon-carbon double bond. These reactions typically fall under the category of electrophilic additions.
The double bond can be targeted by a variety of electrophiles. chemguide.co.uk For instance, reaction with bromine (Br₂) in an inert solvent like dichloromethane (B109758) results in the anti-addition of two bromine atoms across the double bond, yielding a dibromocyclohexane derivative. chemguide.co.uklibretexts.org Similarly, hydrohalogenation with reagents like HBr proceeds via a carbocation intermediate to form a bromocyclohexane (B57405) derivative. Acid-catalyzed hydration (using H₂SO₄/H₂O) can introduce a hydroxyl group, converting the cyclohexenyl ring into a cyclohexanol (B46403) derivative. msu.edu
Other important transformations include epoxidation, typically using a peroxy acid such as meta-chloroperoxybenzoic acid (mCPBA), to form an epoxide ring. This epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a wide range of functional groups in a stereocontrolled manner. Furthermore, the double bond can be reduced via catalytic hydrogenation (e.g., H₂ over Pd/C) to yield the corresponding 5-cyclohexylpyrimidine.
| Reaction Type | Reagents/Conditions | Product Feature |
|---|---|---|
| Halogenation | Br2 in CH2Cl2 | Dibromo-substituted cyclohexane (B81311) ring libretexts.org |
| Hydrohalogenation | HBr | Bromo-substituted cyclohexane ring |
| Acid-Catalyzed Hydration | H2O, H2SO4 (cat.) | Hydroxy-substituted cyclohexane ring msu.edu |
| Epoxidation | mCPBA | Epoxide (oxirane) ring formation |
| Hydrogenation | H2, Pd/C | Saturated cyclohexane ring |
Design and Synthesis of Hybrid Molecular Architectures
The concept of molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. mdpi.com The this compound scaffold is an excellent starting point for creating such hybrids. Functional handles introduced onto either the pyrimidine or the cyclohexenyl ring can be used to connect to other molecular entities.
For example, an amino group installed at the C2 or C4 position of the pyrimidine ring can be acylated to form an amide linkage with another carboxylic acid-containing molecule. Alternatively, a halogenated pyrimidine can undergo palladium-catalyzed cross-coupling reactions to link with other heterocyclic systems, such as quinolones, imidazoles, or indoles, creating complex, multi-ring architectures. nih.govnih.gov Modern synthetic methods, including microwave-assisted synthesis and multi-component reactions, have been increasingly employed to streamline the creation of these complex hybrid molecules. mdpi.comacs.org
Strategies for Expanding Chemical Space and Compound Libraries
To fully explore the therapeutic or material potential of the this compound scaffold, it is often necessary to synthesize large collections of related compounds, known as chemical libraries. These libraries help in systematically mapping the structure-activity relationship (SAR).
Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to efficiently create structurally diverse and complex molecules from simple starting materials. nih.govcsmres.co.uk By applying a variety of reaction conditions and reagents to the this compound core, a wide range of distinct molecular skeletons can be generated. rsc.orgresearchgate.net For instance, a library could be built by systematically varying the nucleophile used for substitution at the C4 position of the pyrimidine ring while simultaneously applying a range of different electrophilic addition reactions to the cyclohexenyl double bond.
Privileged Substructure-Based Diversity-Oriented Synthesis (pDOS) is an approach that utilizes molecular frameworks, like the pyrimidine ring, that are known to bind to multiple biological targets. nih.govnih.gov By using the pyrimidine core as a "privileged" anchor, derivatization efforts can be focused to generate libraries with a higher probability of biological relevance. nih.govbenthamscience.com Techniques like DNA-Encoded Library (DEL) technology, which involves linking each unique molecule to a distinct DNA tag, allow for the rapid synthesis and screening of billions of compounds, vastly expanding the explored chemical space. nih.govacs.org These systematic approaches are essential for discovering novel compounds with desired properties and for moving beyond the limitations of traditionally accessible chemical structures. rsc.org
Spectroscopic and Advanced Analytical Characterization Methodologies for 5 2 Cyclohexenyl Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-(2-Cyclohexenyl)pyrimidine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be employed for an unambiguous structural assignment.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the cyclohexenyl group.
The pyrimidine ring protons at positions 2, 4, and 6 would typically appear in the aromatic region of the spectrum. The single proton at position 2 is expected to be the most downfield-shifted, appearing as a singlet. The two equivalent protons at positions 4 and 6 would also produce a singlet, slightly upfield from the H-2 proton.
The cyclohexenyl moiety would present a more complex set of signals in the aliphatic and olefinic regions. The two olefinic protons (H-2' and H-3') would resonate downfield due to the double bond, likely as multiplets resulting from coupling to each other and adjacent protons. The allylic proton (H-1') attached to the pyrimidine ring would also be a key signal, expected to be a multiplet. The remaining methylene (B1212753) protons on the cyclohexenyl ring (at positions 4', 5', and 6') would appear as complex multiplets in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Signals for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) Range | Predicted Multiplicity |
|---|---|---|
| H-2 (Pyrimidine) | 9.0 - 9.3 | Singlet (s) |
| H-4, H-6 (Pyrimidine) | 8.5 - 8.8 | Singlet (s) |
| H-2', H-3' (Cyclohexenyl, olefinic) | 5.5 - 6.0 | Multiplet (m) |
| H-1' (Cyclohexenyl, allylic) | 3.0 - 3.5 | Multiplet (m) |
Note: Predicted values are based on typical chemical shifts for pyrimidine and cyclohexene (B86901) derivatives and may vary based on solvent and experimental conditions.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show a distinct signal for each unique carbon atom. Based on the molecule's structure, ten distinct carbon signals are expected.
The carbons of the pyrimidine ring would appear in the aromatic region (δ 120-160 ppm). The carbon atom at position 5, which is attached to the cyclohexenyl group, would be a quaternary carbon with a distinct chemical shift. The carbons at positions 4 and 6 would be equivalent, as would their attached protons.
The cyclohexenyl ring would show two signals in the olefinic region (δ 120-140 ppm) for the sp² hybridized carbons of the double bond. The remaining four sp³ hybridized carbons would appear in the aliphatic region (δ 20-40 ppm).
Table 2: Predicted ¹³C NMR Signals for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) Range |
|---|---|
| C-2 (Pyrimidine) | 157 - 160 |
| C-4, C-6 (Pyrimidine) | 155 - 158 |
| C-5 (Pyrimidine) | 130 - 135 |
| C-2', C-3' (Cyclohexenyl, olefinic) | 125 - 130 |
| C-1' (Cyclohexenyl, allylic) | 30 - 35 |
Note: Predicted values are based on typical chemical shifts for pyrimidine and cyclohexene derivatives and may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are essential for confirming the complete and unambiguous assignment of all proton and carbon signals.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. jchemrev.com An HSQC spectrum would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum, for instance, confirming which proton signal corresponds to which carbon in the cyclohexenyl ring. jchemrev.com
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. jchemrev.com This is particularly crucial for establishing the connectivity between the pyrimidine ring and the cyclohexenyl substituent. An HMBC spectrum would show a correlation between the allylic proton H-1' of the cyclohexenyl ring and the pyrimidine carbons C-4, C-5, and C-6, providing unequivocal evidence for the C5-C1' bond.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of the bonds within its structure.
Key expected absorptions include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: Observed just below 3000 cm⁻¹.
Olefinic C=C stretching: A band in the region of 1640-1680 cm⁻¹ for the cyclohexenyl double bond.
Aromatic C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyrimidine ring.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| Olefinic C=C Stretch | 1640 - 1680 |
Note: These are general regions for expected functional groups.
Mass Spectrometry (MS) and hyphenated techniques (e.g., LC-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the molecular formula.
For this compound (C₁₀H₁₀N₂), the calculated exact mass would be a key piece of data. The fragmentation pattern observed in the mass spectrum would also provide structural information. For example, a common fragmentation pathway could involve the loss of the cyclohexenyl group or fragmentation within the ring, leading to characteristic daughter ions that help to confirm the proposed structure.
Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for analyzing complex mixtures and purifying compounds. nist.gov In the context of synthesizing this compound, LC-MS could be used to monitor the reaction progress and confirm the molecular weight of the final product. nist.gov
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight (Monoisotopic) | 158.0844 g/mol |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of a substance, which can then be compared with the molecular formula obtained from mass spectrometry. For a pure sample of this compound, the experimentally determined percentages of C, H, and N should match the theoretical values calculated from its molecular formula, C₁₀H₁₀N₂.
Table 5: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 75.91 |
| Hydrogen | H | 1.008 | 10 | 10.08 | 6.38 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 17.71 |
| Total | | | | 158.204 | 100.00 |
This analytical technique provides a crucial final check on the purity and elemental composition of the synthesized compound. nih.gov
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which contains a stereocenter at the C2' position of the cyclohexenyl ring, single-crystal X-ray diffraction would be the ideal technique to unambiguously establish its absolute configuration.
The process would involve growing a suitable single crystal of an enantiomerically pure sample of this compound. This crystal would then be exposed to a focused beam of X-rays, and the resulting diffraction pattern would be collected. Analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined.
To ascertain the absolute stereochemistry, anomalous dispersion effects, often requiring the use of a specific X-ray wavelength (e.g., from a copper anode), would be measured. The Flack parameter is a critical value calculated during the crystallographic refinement that indicates whether the correct enantiomer has been modeled. A value close to zero for the correct structure and close to one for the inverted structure confirms the absolute configuration.
While specific crystallographic data for this compound is not available, a hypothetical data table for a related 5-substituted pyrimidine derivative is presented below to illustrate the type of information that would be obtained from such an analysis.
Hypothetical Crystallographic Data for a 5-Substituted Pyrimidine Derivative
| Parameter | Value |
|---|---|
| Empirical Formula | C10H12N2 |
| Formula Weight | 160.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 8.5(1) Å, b = 12.3(2) Å, c = 9.1(1) Å, β = 105.2(1)° |
| Volume | 915(3) Å3 |
| Z | 4 |
| Calculated Density | 1.162 g/cm3 |
| Flack Parameter | 0.05(7) |
Theoretical and Computational Studies of 5 2 Cyclohexenyl Pyrimidine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. semanticscholar.orgwjarr.comnih.gov It is frequently used to predict various molecular properties of pyrimidine (B1678525) derivatives. semanticscholar.orgphyschemres.org
Optimization of Equilibrium Geometries
A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. researchgate.netnih.gov This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. irjweb.com For a molecule like 5-(2-Cyclohexenyl)pyrimidine, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the pyrimidine and cyclohexenyl rings relative to each other.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is for illustrative purposes only, as specific data could not be found.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2-N1 | Data not available |
| Bond Length | C5-C7 | Data not available |
| Bond Angle | N1-C2-N3 | Data not available |
| Dihedral Angle | C4-C5-C7-C8 | Data not available |
Analysis of Electronic Structure (HOMO/LUMO Energies, Molecular Orbitals)
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. wikipedia.orgaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. wikipedia.orgschrodinger.com
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is for illustrative purposes only, as specific data could not be found.)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Calculation of Mulliken Atomic Charges
Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. researchgate.netresearchgate.net This information helps in understanding the electrostatic potential of the molecule and identifying sites that are susceptible to nucleophilic or electrophilic attack.
Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms of this compound (Note: This table is for illustrative purposes only, as specific data could not be found.)
| Atom | Atomic Charge (e) |
|---|---|
| N1 | Data not available |
| N3 | Data not available |
| C5 | Data not available |
Prediction of Vibrational Frequencies
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. physchemres.orgmdpi.com Comparing the calculated frequencies with experimental data can help to confirm the molecular structure and the accuracy of the computational model. nih.gov
Table 4: Hypothetical Predicted Vibrational Frequencies for this compound (Note: This table is for illustrative purposes only, as specific data could not be found.)
| Vibrational Mode | Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(C=N) | Data not available | Pyrimidine ring stretch |
| ν(C=C) | Data not available | Cyclohexenyl ring stretch |
| δ(C-H) | Data not available | C-H bending |
Molecular Docking Studies (General Theoretical Framework)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.govmdpi.comnih.govremedypublications.commdpi.com It is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. nih.govmdpi.com For this compound, docking studies would involve simulating its interaction with the active site of a target protein to predict its binding affinity and mode of interaction. This process helps in assessing its potential as a therapeutic agent.
Noncovalent Interaction Analysis
Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for molecular recognition and the stability of supramolecular structures. researchgate.netuomphysics.netnih.govmdpi.comrsc.org Analysis of these interactions provides insight into the forces that govern the binding of a molecule to its receptor. For pyrimidine-containing compounds, interactions involving the nitrogen atoms and the aromatic ring are often of significant interest. uomphysics.netnih.gov
Quantitative Structure–Reactivity Relationship (QSRR) Modeling
Extensive searches of scientific literature and computational chemistry databases did not yield any specific Quantitative Structure–Reactivity Relationship (QSRR) models or detailed research findings for the compound this compound. While QSRR studies are prevalent for various classes of pyrimidine derivatives, focusing on endpoints such as biological activity or chromatographic retention, no studies dedicated to modeling the reactivity of this particular molecule could be identified. nih.govnih.govnih.govnih.govbpasjournals.comtandfonline.comresearchgate.netsunyempire.eduacs.orgnih.govsysrevpharm.orgscielo.brnih.govwjbphs.comnih.gov
Therefore, no data tables or specific research findings on the QSRR of this compound can be presented.
Potential Applications in Materials Science and Industrial Chemistry
Role as Molecular Building Blocks for Functional Materials
Pyrimidines are widely recognized as crucial heterocyclic building blocks in the synthesis of more complex functional molecules. organic-chemistry.orgmdpi.comnih.govnih.gov The structure of 5-(2-Cyclohexenyl)pyrimidine, featuring both a pyrimidine (B1678525) core and a reactive cyclohexenyl moiety, makes it a promising candidate as a molecular building block or monomer.
The pyrimidine ring can be functionalized through various reactions, allowing for the attachment of other molecular fragments to create intricate three-dimensional structures. mdpi.com The nitrogen atoms in the pyrimidine ring can also act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, catalysis, and sensing.
The cyclohexenyl group, with its carbon-carbon double bond, can undergo a variety of addition and polymerization reactions. acs.org This functionality allows this compound to be potentially used as a monomer in the synthesis of novel polymers. The resulting polymers would feature pyrimidine units as pendant groups, which could impart specific properties such as thermal stability, flame retardancy, or specific light-absorbing characteristics to the polymer chain.
Table 1: Potential Polymerization Pathways for this compound
| Polymerization Type | Initiator/Catalyst | Potential Polymer Properties |
| Free Radical Polymerization | AIBN, Benzoyl Peroxide | Thermoplastics with high refractive index |
| Cationic Polymerization | Lewis Acids (e.g., BF3) | Polymers with potential for further functionalization |
| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' or Schrock Catalysts | Controlled polymer architectures, block copolymers |
Development of Novel Organic Optoelectronic Materials
Pyrimidine derivatives have been investigated for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), owing to their electron-deficient nature which facilitates electron transport. researchgate.net The electronic properties of the pyrimidine ring, when incorporated into a larger conjugated system, can be tuned to achieve desired photophysical characteristics.
While the electronic properties of this compound itself have not been extensively reported, it could serve as a precursor for the synthesis of novel organic optoelectronic materials. The pyrimidine core can act as an electron-accepting unit in donor-acceptor type molecules, which are commonly used as organic semiconductors and fluorescent dyes. researchgate.net The cyclohexenyl group could be used to attach the molecule to a polymer backbone or a surface, or it could be modified to extend the conjugation of the system.
Table 2: Hypothetical Electronic Properties of a Donor-Acceptor Compound Derived from this compound
| Property | Estimated Value | Significance in Optoelectronics |
| Highest Occupied Molecular Orbital (HOMO) | -5.5 to -6.0 eV | Determines the electron-donating ability and ionization potential. |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.5 to -3.0 eV | Determines the electron-accepting ability and electron affinity. |
| Band Gap (HOMO-LUMO) | 2.5 to 3.5 eV | Influences the color of absorption and emission. |
| Electron Mobility | 10⁻⁴ to 10⁻³ cm²/Vs | Crucial for efficient charge transport in electronic devices. |
Note: The values in this table are hypothetical and based on typical ranges for similar organic molecules. Actual values would need to be determined experimentally.
Applications in Agrochemistry (general, non-specific)
The pyrimidine scaffold is a key component in a wide range of biologically active compounds, including a number of commercial agrochemicals. Pyrimidine derivatives have been developed as herbicides, fungicides, and insecticides. Their mode of action often involves the inhibition of specific enzymes essential for the growth and survival of pests and weeds.
Given the prevalence of the pyrimidine core in agrochemicals, this compound could be considered a lead compound for the development of new crop protection agents. The cyclohexenyl group provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives that could be screened for biological activity. The lipophilic nature of the cyclohexenyl substituent may also influence the compound's uptake and transport in target organisms.
Utility in Dye and Pigment Chemistry
The pyrimidine ring is a known chromophore that can be incorporated into the structure of dyes and pigments. niscpr.res.in By extending the conjugation of the pyrimidine system through the attachment of various auxochromes and chromophores, it is possible to create molecules that absorb and emit light at different wavelengths, leading to a wide range of colors.
This compound could serve as a valuable intermediate in the synthesis of novel dyes. niscpr.res.in For instance, the pyrimidine ring could be functionalized with electron-donating and electron-withdrawing groups to create push-pull systems, which are known to exhibit strong absorption in the visible region of the electromagnetic spectrum. The cyclohexenyl group could be used to attach the dye molecule to a substrate, such as a textile fiber or a polymer matrix, to impart color.
Q & A
Q. What are the common synthetic routes for preparing 5-(2-Cyclohexenyl)pyrimidine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, between halogenated pyrimidine precursors and cyclohexenyl organometallic reagents. For example, substituting 5-bromopyrimidine with 2-cyclohexenyl Grignard or organozinc reagents under palladium catalysis can yield the target compound. Reaction conditions like solvent polarity (e.g., THF vs. DMF), catalyst loading (e.g., Pd(PPh₃)₄ at 1-5 mol%), and temperature (60-100°C) critically affect regioselectivity and yield. Evidence from analogous pyrimidine syntheses shows that optimized protocols achieve ~80% yields when using anhydrous conditions and inert atmospheres to prevent side reactions .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns on the pyrimidine ring and cyclohexenyl group, with deshielding effects observed for protons near electronegative atoms.
- X-ray Crystallography : Single-crystal studies resolve structural ambiguities, such as bond lengths and dihedral angles between the pyrimidine and cyclohexenyl moieties, with mean σ(C–C) = 0.007 Å and R-factors <0.1 indicating high precision .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.
Q. What are the key reactivity patterns of this compound in nucleophilic substitution or cycloaddition reactions?
Methodological Answer: The pyrimidine ring’s electron-deficient C2 and C4 positions are susceptible to nucleophilic attack. For instance, chlorine or fluorine substituents at these positions (as in analogous compounds) enhance reactivity toward amines or thiols. Cyclohexenyl groups may participate in Diels-Alder reactions, forming fused bicyclic structures. Reactivity can be modulated using Lewis acids (e.g., ZnCl₂) or microwave-assisted heating to accelerate kinetics .
Q. How can computational methods (DFT, molecular docking) predict the electronic properties and binding interactions of this compound?
Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites, while molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with biological targets like enzyme active sites. For example, docking studies on similar pyrimidines reveal hydrogen bonding with kinase ATP-binding pockets, guiding structure-activity relationship (SAR) optimization .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for volatile intermediates.
- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal services to mitigate environmental risks .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of this compound derivatives using transition metal catalysts?
Methodological Answer: Regioselective functionalization requires tailored catalysts. For example, PdCl₂(dppf) with bulky phosphine ligands (e.g., XPhos) directs coupling to sterically accessible pyrimidine positions. Solvent screening (e.g., toluene for hydrophobic interactions) and low-temperature kinetics studies (0-25°C) minimize side-product formation. Reaction progress can be monitored via TLC or in situ IR spectroscopy .
Q. What strategies resolve contradictions between computational predictions and experimental data in the structural analysis of this compound complexes?
Methodological Answer: Discrepancies arise from approximations in DFT functionals or crystal packing effects. Validate computational models by:
- Comparing calculated vs. experimental NMR chemical shifts (RMSD <1 ppm).
- Performing multi-conformational docking and molecular dynamics simulations to account for protein flexibility.
- Using synchrotron X-ray diffraction to resolve electron density maps at <1 Å resolution .
Q. How do solvent polarity and temperature affect the tautomeric equilibria of this compound, and what methods monitor these changes?
Methodological Answer: Polar solvents (e.g., DMSO) stabilize enol tautomers via hydrogen bonding, while non-polar solvents (e.g., hexane) favor keto forms. Variable-temperature NMR (VT-NMR) tracks tautomeric shifts by observing proton signal splitting at −40°C to 100°C. UV-Vis spectroscopy can correlate solvatochromic shifts with tautomer ratios .
Q. What experimental designs are recommended to assess the biological activity of this compound against multi-drug resistant pathogens?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) Assays : Use broth microdilution (CLSI guidelines) with Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli BAA-2469) strains.
- Synergy Studies : Combine with β-lactam antibiotics (e.g., ampicillin) in checkerboard assays to calculate fractional inhibitory concentration indices (FICI).
- Resistance Profiling : Serial passage experiments over 20 generations identify mutation-driven resistance mechanisms .
Q. How can researchers address discrepancies in reported bioactivity data for this compound across different cell lines?
Methodological Answer: Standardize assays by:
- Using isogenic cell lines (e.g., HEK293 vs. HeLa) to isolate genetic background effects.
- Normalizing viability data to ATP-based assays (CellTiter-Glo) rather than MTT to avoid dye-interference artifacts.
- Incorporating positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n≥3) to reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
